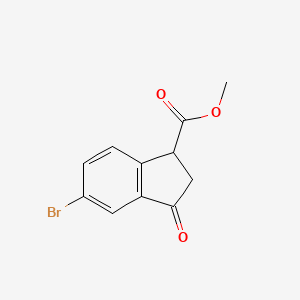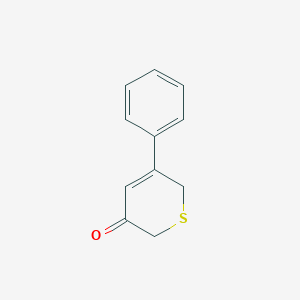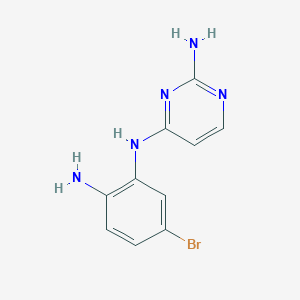
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Métodos De Preparación
The synthesis of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzene and pyrimidine-2,4-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve high-throughput methods and parallel synthesis techniques to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may block the cell cycle in cancer cells, inducing apoptosis and inhibiting proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2-Amino-5-ethylpyrimidine derivatives: These compounds also exhibit antiproliferative activity against cancer cells and share a similar pyrimidine core structure.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is a selective inhibitor of protein kinase C and has applications in cancer research.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10BrN5 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-2-7(12)8(5-6)15-9-3-4-14-10(13)16-9/h1-5H,12H2,(H3,13,14,15,16) |
Clave InChI |
WSNGYTOFQIWGBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


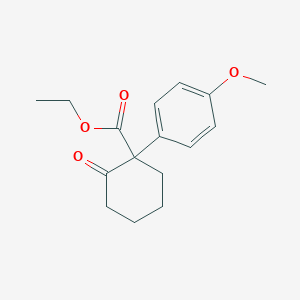
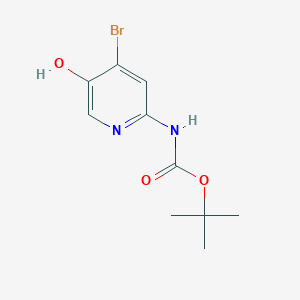



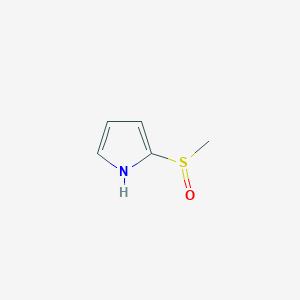
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
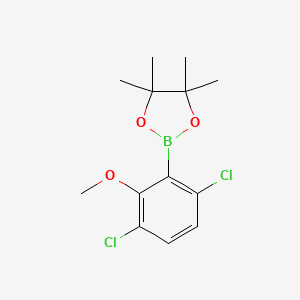
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

